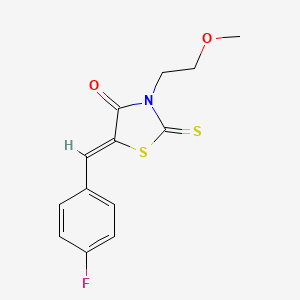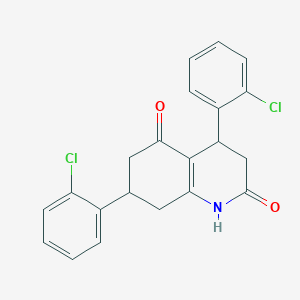![molecular formula C14H15FN2O3 B4745154 4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4745154.png)
4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine
Übersicht
Beschreibung
4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine, also known as FMISO, is a radiopharmaceutical compound used in medical imaging. It is a derivative of morpholine and isoxazole, which are organic compounds commonly used in medicinal chemistry. FMISO is used to detect hypoxia, or low oxygen levels, in tissues, which can be an indicator of certain diseases.
Wirkmechanismus
4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine works by binding to hypoxic cells in tissues. Hypoxic cells have low oxygen levels, which can cause changes in their metabolism and gene expression. This compound binds to proteins in these cells that are sensitive to low oxygen levels, called hypoxia-inducible factor 1 (HIF-1). This binding allows this compound to be detected by PET scans, which can then produce images of hypoxic tissues.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated in humans. However, it can have some side effects, such as headaches, nausea, and dizziness. These side effects are usually mild and short-lived.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine has several advantages for lab experiments. It is a highly specific tracer for hypoxia, which allows for accurate detection of hypoxic tissues. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, this compound has some limitations as well. It has a relatively short half-life, which means that it can only be used for imaging within a few hours of synthesis. It also requires specialized equipment, such as PET scanners, which can limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine. One area of interest is in developing new imaging techniques that can improve the sensitivity and specificity of this compound for detecting hypoxia. Another area of research is in exploring the use of this compound in combination with other tracers or treatments for cancer. Finally, there is interest in developing new compounds that can target other aspects of tumor biology, such as angiogenesis or immune evasion. Overall, this compound has the potential to be a valuable tool for understanding and treating hypoxic diseases, and further research in this area is warranted.
Wissenschaftliche Forschungsanwendungen
4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine is primarily used in medical imaging to detect hypoxia in tissues. It is commonly used in PET (positron emission tomography) scans, which are non-invasive imaging techniques that use radioactive tracers to visualize metabolic processes in the body. This compound is particularly useful in detecting hypoxia in tumors, as tumors often have poor blood supply and low oxygen levels. By detecting hypoxia, this compound can help identify the location and extent of tumors, as well as predict their response to treatment.
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-11-4-2-1-3-10(11)12-9-13(20-16-12)14(18)17-5-7-19-8-6-17/h1-4,13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVNYQKHNOHGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4745083.png)



![4-{2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazino}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4745109.png)
![4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4745115.png)


![1-(2,3-dimethylphenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4745137.png)
![N-(2-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B4745142.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4745149.png)
![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4745158.png)
![ethyl 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinecarboxylate](/img/structure/B4745162.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide](/img/structure/B4745169.png)
